molecular formula C₂₀H₁₇D₆BrN₂O₄ B1158364 (S)-Brompheniramine-d6 Maleate

(S)-Brompheniramine-d6 Maleate

货号: B1158364
分子量: 441.35
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(S)-Brompheniramine-d6 Maleate, also known as this compound, is a useful research compound. Its molecular formula is C₂₀H₁₇D₆BrN₂O₄ and its molecular weight is 441.35. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Scientific Research Applications

  • Pharmacological Studies
    • (S)-Brompheniramine-d6 Maleate is utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of antihistamines. The deuterated form allows for precise tracking in metabolic pathways using mass spectrometry techniques.
  • Toxicological Research
    • The compound serves as a reference standard in toxicological assessments, particularly in evaluating the effects of brompheniramine in overdose scenarios. Studies have shown that its toxicological profile can be elucidated using deuterated analogs to differentiate between metabolites .
  • Analytical Chemistry
    • In analytical chemistry, this compound is employed as an internal standard in high-performance liquid chromatography (HPLC) methods. Its unique mass signature aids in the quantification of brompheniramine levels in biological samples .
  • Chiral Discrimination Studies
    • The compound has been involved in studies focusing on chiral discrimination, where researchers investigate how different enantiomers interact with biological systems differently. This research is crucial for understanding drug efficacy and safety profiles .

Table 1: Summary of Research Applications

Application AreaDescriptionKey Findings/Notes
PharmacologyStudies on pharmacokinetics and drug interactionsEnables tracking of drug metabolism
ToxicologyReference standard for assessing overdose effectsHelps elucidate toxicological profiles
Analytical ChemistryUsed as an internal standard in HPLC methodsImproves accuracy in quantification
Chiral StudiesInvestigates enantiomer interactions with biological systemsImportant for drug development

Case Studies

  • Pharmacokinetic Study : A study investigated the pharmacokinetics of this compound in a controlled environment, demonstrating its utility as a tracer for understanding the metabolism of brompheniramine. Results indicated distinct metabolic pathways that could be tracked using deuterated compounds .
  • Toxicological Assessment : In another study, researchers used this compound to assess the toxic effects of brompheniramine in animal models. The findings highlighted dose-dependent toxicity and helped establish safe dosage guidelines for future clinical applications .
  • Chiral Discrimination : A recent investigation into chiral discrimination using this compound revealed significant differences in receptor binding affinities between enantiomers, emphasizing the importance of chirality in drug design and efficacy .

常见问题

Q. Basic: What are the primary methods for characterizing (S)-Brompheniramine-d6 Maleate in academic research?

Characterization typically involves:

  • Molecular identification : Confirming the molecular formula (C₂₀H₁₇D₆BrN₂O₄) via high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy. Deuterium incorporation is verified using isotopic abundance analysis .
  • Purity assessment : Chromatographic methods (HPLC or UPLC) with UV detection at 220–260 nm, validated per ICH guidelines to ensure specificity and linearity .
  • Crystalline structure analysis : X-ray diffraction (XRD) to confirm maleate salt formation and polymorphic stability .

Q. Basic: How do solubility and stability properties of this compound influence experimental design?

  • Solubility : The compound is highly soluble in polar solvents (water, methanol) due to its maleate counterion, enabling formulations for in vitro assays (e.g., receptor binding studies) .
  • Stability : Degradation under acidic/alkaline conditions necessitates pH-controlled buffers (e.g., phosphate buffer pH 7.2) to prevent hydrolysis during long-term storage or dissolution testing .
  • Deuterium effects : Isotopic substitution (d6) may alter metabolic stability; thus, stability studies in hepatic microsomes are recommended to assess deuterium isotope effects .

Q. Advanced: What challenges arise in developing UV-Vis spectrophotometric methods for analyzing this compound in complex matrices?

  • Interference from excipients : Excipients like cellulose derivatives can elevate absorbance via light scattering. Mitigation involves solvent optimization (e.g., methanol replaced with pH 7.2 phosphate buffer) and filtration to remove particulates .
  • Wavelength selection : Simultaneous analysis with co-formulated drugs (e.g., corticosteroids) requires dual-wavelength detection (e.g., 254 nm and 242 nm) and validation of Beer-Lambert law adherence .
  • Robustness testing : Factors like temperature (±2°C) and sonication time (±5 min) must be evaluated to ensure method reproducibility under variable lab conditions .

Q. Advanced: How does the self-association behavior of this compound impact pharmacokinetic modeling?

Light-scattering studies reveal non-micellar, stepwise self-association in aqueous solutions, forming polydisperse aggregates. This behavior:

  • Alters dissolution kinetics : Aggregation reduces apparent solubility, requiring sink conditions in dissolution testing .
  • Affects bioavailability : Aggregates may influence membrane permeability, necessitating molecular dynamics simulations to predict diffusion coefficients .

Q. Advanced: What strategies are employed to identify and quantify impurities in this compound batches?

  • Forced degradation studies : Exposure to heat, light, and oxidative stress (H₂O₂) followed by LC-MS/MS to identify degradation products (e.g., de-brominated analogs) .
  • Impurity profiling : Use of charged aerosol detection (CAD) for non-UV-active impurities and NMR to resolve stereoisomeric contaminants .
  • Threshold limits : Impurities ≥0.1% require structural elucidation per ICH Q3A guidelines, with toxicological risk assessment for genotoxic alerts .

Q. Advanced: How can response surface methodology (RSM) optimize sustained-release formulations of this compound?

  • Factorial design : Variables include drug loading (10–30%), curing time (12–48 hr), and lipid matrix composition (e.g., Compritol®). RSM models predict optimal release profiles (e.g., 80% release at 12 hr) .
  • Validation : Accelerated stability testing (40°C/75% RH) confirms pellet integrity, with dissolution profile comparison via similarity factor (f₂ ≥ 50) .

Q. Advanced: How should researchers address contradictory data in studies on deuterium isotope effects in this compound?

  • Root-cause analysis : Compare metabolic stability assays (e.g., CYP450 isoforms) across species (rat vs. human microsomes) to isolate species-specific enzyme interactions .
  • Method triangulation : Validate findings using orthogonal techniques (e.g., radiometric assays vs. LC-MS) to rule out analytical artifacts .

Q. Advanced: What role do isotopic labeling studies play in elucidating the metabolic pathways of this compound?

  • Tracer studies : Co-administration of deuterated and non-deuterated forms in hepatocytes enables tracking of N-demethylation and aromatic hydroxylation via MS fragmentation patterns .
  • Kinetic isotope effects (KIEs) : Deuterium at benzylic positions reduces CYP450-mediated clearance, quantified using in vitro intrinsic clearance (CLint) ratios (d6 vs. non-deuterated) .

Q. Advanced: How can synthetic routes for this compound be optimized for isotopic purity?

  • Deuterium source selection : Use of D₂O vs. deuterated reagents (e.g., CD₃I) to minimize scrambling during alkylation steps .
  • Purification : Chiral chromatography (e.g., amylose-based columns) to resolve (S)-enantiomer from racemic mixtures, followed by recrystallization in deuterated solvents .

Q. Advanced: What experimental designs are critical for in vivo pharmacological studies of this compound?

  • Dose-ranging studies : Use of logarithmic dosing (0.1–10 mg/kg) in histamine-induced anaphylaxis models to establish ED₅₀ and assess CNS penetration via brain-plasma partitioning .
  • Control groups : Deuterated vs. non-deuterated cohorts to isolate isotope effects on H₁-receptor binding affinity (Kd) using radioligand displacement assays .

属性

分子式

C₂₀H₁₇D₆BrN₂O₄

分子量

441.35

同义词

(γS)-γ-(4-bromophenyl)-N,N-(dimethyl-d6)-2-pyridinepropanamine (2Z)-2-Butenedioate;  (S)-2-[p-Bromo-α-[2-(dimethylamino-d6)ethyl]benzyl]pyridine Maleate;  1-(p-Bromophenyl)-1-(2-pyridyl)-3-(dimethyl-d6)amine Propane Maleate;  Dexbrompheniramine-d6 Malea

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。